Enhanced Lipophilicity (Consensus Log P) Relative to the Non-Methylated 3-Carboxylic Acid Analog
The target compound exhibits substantially higher computed lipophilicity than the non-methylated 3-carboxylic acid parent, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6). This increase in Log P is expected to enhance passive membrane permeability, a critical parameter for cell-based assays and in vivo target engagement .
| Evidence Dimension | Consensus Log Po/w (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
|---|---|
| Target Compound Data | 0.99 (Consensus Log P) |
| Comparator Or Baseline | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid: 0.37 (Consensus Log P) |
| Quantified Difference | +0.62 log units (2.7-fold increase in predicted partition coefficient) |
| Conditions | Computed properties reported on Bidepharm product datasheets using in-house (iLOGP), XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods. |
Why This Matters
A Log P increase of 0.62 units translates to measurably higher predicted membrane permeability, making the 7,7-dimethyl compound more suitable for intracellular target-based assays than the non-methylated analog.
